molecular formula C12H13BrN2O B12083428 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole

1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole

Cat. No.: B12083428
M. Wt: 281.15 g/mol
InChI Key: OZKPGJQTRXBPGH-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromophenoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole typically involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide to form 2-(4-bromophenoxy)ethylamine hydrobromide. This intermediate is then reacted with 4-methyl-1H-pyrazole under suitable conditions to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to various biological activities. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, contributing to its anticancer properties.

Comparison with Similar Compounds

  • 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
  • 1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-ylmethanol

Comparison: Compared to similar compounds, 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity. For example, the presence of the methyl group on the pyrazole ring can influence its interaction with biological targets and its overall stability .

Conclusion

This compound is a compound of significant interest in various scientific fields

Biological Activity

1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological properties. The presence of the bromophenoxy group and the methyl substitution on the pyrazole ring are critical for its interactions with biological targets.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial effects. For instance, it has been evaluated against various pathogens with promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Properties : The compound is part of a broader class of pyrazoles that have demonstrated anticancer activity. Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells across multiple types, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Some studies highlight that these compounds can induce apoptosis in cancer cells through various pathways .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that certain compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, such as DNA replication in cancer cells. This inhibition could lead to reduced cell proliferation and increased apoptosis .
  • Receptor Interaction : Similar compounds have shown affinity for various receptors, suggesting that this compound might interact with molecular targets such as CB1 receptors, influencing pathways related to pain and inflammation .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameBiological ActivityMIC (μg/mL)Reference
Compound 7bAntimicrobial0.22 - 0.25
SR147778CB1 Receptor AntagonistNanomolar Affinity
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamideAnti-inflammatoryIC50 = 3.8 nM

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • A study on the antimicrobial efficacy of various pyrazole derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria, showcasing the potential for developing new antibiotics based on this scaffold .
  • Research into the anticancer properties of pyrazoles has led to the identification of compounds capable of inhibiting tumor growth in vivo. For example, compounds similar to this compound were tested in xenograft models with significant tumor reduction observed .

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-4-methylpyrazole

InChI

InChI=1S/C12H13BrN2O/c1-10-8-14-15(9-10)6-7-16-12-4-2-11(13)3-5-12/h2-5,8-9H,6-7H2,1H3

InChI Key

OZKPGJQTRXBPGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCOC2=CC=C(C=C2)Br

Origin of Product

United States

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